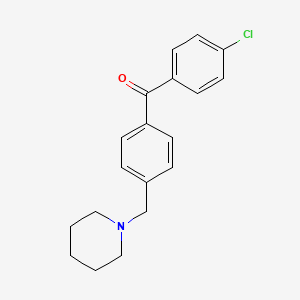

4-Chloro-4'-piperidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Molecular Design

The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous structure in medicinal chemistry. researchgate.netnih.gov This framework is not merely a passive linker but an active contributor to the biological and chemical properties of the molecule. Its significance stems from several key attributes:

Structural Rigidity and Flexibility: The diaryl ketone core provides a degree of rigidity that allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The torsional angles of the phenyl rings relative to the ketone can also be modified, offering a level of conformational flexibility.

Versatile Synthetic Hub: The benzophenone core is readily synthesized through established organic reactions, most notably the Friedel-Crafts acylation. researchgate.netgoogle.com This allows for the systematic introduction of a wide variety of functional groups onto one or both phenyl rings, enabling the exploration of structure-activity relationships.

Bioactivity: A multitude of natural and synthetic benzophenone derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov Marketed drugs such as ketoprofen (B1673614) and fenofibrate (B1672516) contain the benzophenone motif, underscoring its therapeutic relevance. nih.gov

The strategic modification of the benzophenone scaffold is a cornerstone of rational drug design, allowing chemists to fine-tune the pharmacological profile of a lead compound.

Role of Nitrogen-Containing Heterocycles in Modulating Biological Activity and Chemical Reactivity

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs featuring these ring systems. The incorporation of a heterocyclic moiety, such as the piperidine (B6355638) ring found in 4-Chloro-4'-piperidinomethyl benzophenone, can profoundly influence a molecule's properties:

Enhanced Biological Interactions: The nitrogen atom in a heterocycle can act as a hydrogen bond acceptor, facilitating stronger and more specific interactions with biological macromolecules like proteins and nucleic acids. This can be a critical factor in the efficacy of a drug.

Modulation of Physicochemical Properties: The introduction of a nitrogen-containing heterocycle can alter key physicochemical parameters such as solubility, lipophilicity, and metabolic stability. For instance, the basic nature of the piperidine nitrogen can improve aqueous solubility at physiological pH, which is often a desirable trait for drug candidates.

Privileged Structures: Certain heterocyclic fragments, including the benzoylpiperidine moiety, are considered "privileged structures" in medicinal chemistry. nih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. nih.gov

The piperidine ring, in particular, is a common feature in many centrally active drugs and other bioactive compounds, valued for its conformational properties and its ability to introduce a basic center into a molecule.

Overview of Research Trajectories for Piperidinomethyl Benzophenone Derivatives

Research into piperidinomethyl benzophenone derivatives is driven by the synergistic potential of combining the versatile benzophenone scaffold with the modulating effects of the piperidinomethyl group. While specific research on this compound is not extensively published in mainstream literature, the research trajectories for this class of compounds can be inferred from studies on closely related analogues.

The primary areas of investigation for these derivatives include:

Anticancer Research: Given the known anticancer properties of many benzophenone analogues, a significant research thrust is the evaluation of piperidinomethyl-substituted derivatives as potential antineoplastic agents. researchgate.netrsc.org The piperidine moiety can enhance solubility and potentially interact with specific targets within cancer cells.

Anti-inflammatory Agents: Studies have been conducted on benzophenone-N-ethyl piperidine ether analogues, demonstrating their potential as orally active anti-inflammatory agents. nih.gov This suggests that derivatives like this compound could be explored for similar activities, possibly acting on pathways involving prostaglandin (B15479496) production. nih.gov

Antimicrobial Discovery: The hybridization of the benzophenone core with heterocyclic pharmacophores is a strategy to develop new antimicrobial agents to combat drug resistance. mdpi.com Benzophenone fused with other nitrogen-containing heterocycles like azetidinone has shown promising antibacterial and antifungal activity. mdpi.com This provides a rationale for investigating the antimicrobial potential of piperidinomethyl benzophenones.

Central Nervous System (CNS) Applications: The benzoylpiperidine fragment is a well-established pharmacophore in the development of CNS-active drugs, particularly antipsychotics and ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Research in this area often focuses on the structure-activity relationships of substitutions on both the benzoyl and piperidine rings.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (4-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | 898771-37-4 | C₁₉H₂₀ClNO | 313.83 |

| 3-Chloro-4'-piperidinomethyl benzophenone | (3-chlorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | 898771-35-2 | C₁₉H₂₀ClNO | 313.83 |

| 4-Chlorobenzophenone (B192759) | (4-chlorophenyl)(phenyl)methanone | 134-85-0 | C₁₃H₉ClO | 216.66 |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comsigmaaldrich.comnih.gov

Table 2: Examples of Biological Activity in Benzophenone Derivatives

| Compound/Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| Benzophenone-benzimidazole analogs | Anticancer, Antiangiogenic | Potent anti-tumor and proapoptotic compounds. | researchgate.net |

| Substituted benzophenone-N-ethyl piperidine ether analogues | Anti-inflammatory | Showed interesting anti-inflammatory activity in carrageenan-induced foot pad edema assay. | nih.gov |

| Benzophenone fused azetidinone derivatives | Antimicrobial | Compounds 9a, 9e, and 9g demonstrated good inhibition against tested bacterial and fungal strains. | mdpi.com |

| A specific synthetic benzophenone (Compound 1) | Anticancer | Exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells with low micromolar IC₅₀ values. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGUQEKGDXYFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642689 | |

| Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-37-4 | |

| Record name | (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Benzophenone (B1666685) Core

The formation of the diaryl ketone is a critical step in the synthesis. Friedel-Crafts acylation is the most prominent method, though alternative approaches exist.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for forming carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. chemicalbook.comlibretexts.org This reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.uk

In the context of synthesizing 4-Chloro-4'-piperidinomethyl benzophenone, the acylation can be envisioned in two ways:

Acylation of a pre-functionalized piperidinomethylarene: This involves the reaction of a compound like 4-(piperidinomethyl)toluene with 4-chlorobenzoyl chloride. The piperidinomethyl group is an activating, ortho-, para-directing group. However, the basic nitrogen of the piperidine (B6355638) moiety can complex with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. This necessitates careful control of reaction conditions or protection of the amine.

Acylation of a precursor to the piperidinomethyl group: A more common strategy involves acylating an arene with a latent piperidinomethyl group, such as toluene (B28343) or a benzyl (B1604629) halide. For instance, the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride would yield 4-chloro-4'-methylbenzophenone (B188998). scribd.com The methyl group can then be functionalized in a subsequent step to introduce the piperidinomethyl moiety.

The choice of solvent is crucial, with common options including dichloromethane, carbon disulfide, and nitrobenzene. nih.gov The reaction temperature and duration also significantly impact the yield and purity of the product. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Typical Conditions | Product | Ref. |

| Toluene | 4-Chlorobenzoyl chloride | AlCl₃ | Methylene (B1212753) chloride, 0°C to rt | 4-Chloro-4'-methylbenzophenone | scribd.com |

| Benzene | 4-Chlorobenzoyl chloride | AlCl₃ | Heat, ~60°C | 4-Chlorobenzophenone (B192759) | libretexts.orgchemguide.co.uk |

| Anisole | p-Chlorobenzoyl chloride | AlCl₃ | Dichloromethane, 60°C, 1h | 4-Chloro-4'-methoxybenzophenone | nih.gov |

This table presents representative examples of Friedel-Crafts acylation reactions relevant to the synthesis of the benzophenone core.

Alternative Aromatic Ketone Formation Methods

While Friedel-Crafts acylation is dominant, other methods for forming benzophenones exist. One such alternative is the Fries rearrangement of phenyl esters. libretexts.org Another approach involves the oxidation of diarylmethanes. For the specific target molecule, these methods are generally less direct than Friedel-Crafts acylation. For instance, one could theoretically synthesize 4-chloro-4'-(piperidinomethyl)diphenylmethane and then oxidize the methylene bridge to a ketone. However, controlling the oxidation without affecting the piperidinomethyl group would be a significant challenge.

Introduction of the Piperidinomethyl Moiety

Once the benzophenone core is established, or using a precursor that can be converted to it, the piperidinomethyl group can be introduced. Several standard organic transformations are suitable for this purpose.

Nucleophilic Substitution Reactions

This method is contingent on having a suitable leaving group at the benzylic position of the benzophenone core. A common precursor for this route is 4-chloro-4'-(halomethyl)benzophenone, for example, 4-chloro-4'-(bromomethyl)benzophenone. The synthesis of this intermediate would typically involve the radical bromination of 4-chloro-4'-methylbenzophenone using a reagent like N-bromosuccinimide (NBS).

Subsequently, the benzylic halide can undergo a nucleophilic substitution reaction with piperidine. nih.gov Benzylic halides are particularly reactive towards Sₙ2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. ucalgary.castackexchange.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. nih.gov

| Substrate | Nucleophile | Solvent | Conditions | Product | Ref. |

| Benzylic Halide | Piperidine | DMF | Room Temperature | Benzylic Piperidine | nih.gov |

| 2,4-Dinitrophenyl halide | Piperidine | Methanol | Varies | 2,4-Dinitrophenylpiperidine | nih.gov |

This table illustrates the general conditions for nucleophilic substitution reactions involving piperidine.

Reductive Amination Pathways

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a viable strategy for synthesizing this compound. youtube.com This pathway begins with a carbonyl compound, in this case, 4-chloro-4'-formylbenzophenone. This aldehyde precursor can be synthesized by the oxidation of 4-chloro-4'-methylbenzophenone.

The aldehyde is then reacted with piperidine to form an intermediate iminium ion, which is subsequently reduced in situ to the desired tertiary amine. pearson.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for reducing the iminium ion in the presence of the starting aldehyde. researchgate.netresearchgate.net The reaction is often performed as a one-pot procedure. youtube.com

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Product | Ref. |

| Benzaldehyde | Piperidine | NaBH₃CN | Methanol | N-Benzylpiperidine | pearson.com |

| Aldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) | Tertiary Amine | researchgate.net |

This table shows typical reagents and conditions for reductive amination reactions.

Mannich Reaction Principles in Piperidinomethyl Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. nih.govepa.gov In the context of synthesizing this compound, the benzophenone itself does not possess a sufficiently acidic α-hydrogen for the classical Mannich reaction.

However, a variation of this reaction can be envisioned where 4-chlorobenzophenone acts as the substrate. In this scenario, the reaction would involve 4-chlorobenzophenone, formaldehyde, and piperidine, likely under acidic conditions. The mechanism would proceed through the formation of the Eschenmoser salt precursor, a highly reactive iminium ion (N,N-dimethylenepiperidinium), from formaldehyde and piperidine. This electrophile would then attack the electron-rich para-position of the non-chlorinated phenyl ring of 4-chlorobenzophenone in an electrophilic aromatic substitution manner, rather than a typical enol-based addition. This type of reaction is sometimes referred to as an aminoalkylation. jofamericanscience.orgmdpi.com

| Active H Compound (or Arene) | Aldehyde | Amine | Conditions | Product | Ref. |

| Acetophenone | Paraformaldehyde | Piperidine | Acidic | Phenyl β-piperidinoethyl ketone | epa.gov |

| 8-Hydroxyquinoline | Formaldehyde | Various Amines | Reflux in EtOH | 7-(Aminomethyl)-8-hydroxyquinolines | nih.gov |

This table provides examples of Mannich and related aminoalkylation reactions.

Derivatization Strategies for Analog Development

The development of analogs from this compound is a key strategy for modifying its chemical properties. This involves systematic alterations to its core structure, including the halogen substituent, the aromatic rings, and the piperidine moiety.

Halogen Substituent Variations

The chlorine atom on the benzophenone core is a prime site for modification to create structural analogs. Replacing chlorine with other halogens (Fluorine, Bromine, Iodine) can significantly alter the electronic and steric properties of the molecule. For instance, a one-pot synthesis method has been developed for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, which involves fluorination followed by a Friedel–Crafts reaction. researchgate.net This highlights that modifications of the halogenated phenyl ring are synthetically feasible. Such variations can influence the compound's reactivity and interactions with biological targets.

Strategies for these variations often build upon established methods like the Friedel-Crafts acylation, where a different halogenated benzoyl chloride could be used as a starting material. researchgate.net

Introduction of Electron-Withdrawing and Electron-Donating Groups

The aromatic rings of the benzophenone scaffold can be functionalized by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to modulate the molecule's electronic profile.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or methyl (-CH3) can be introduced. The synthesis of benzophenone-benzimidazole analogs with these groups has been demonstrated, suggesting that similar strategies could be applied to the this compound framework. researchgate.net

Electron-Withdrawing Groups (EWGs): The introduction of groups like a nitro group (-NO2) is a common strategy. The synthesis of nitrobenzophenones has been achieved through methods involving the oxidative decarboxylation of α-hydroxy acids, which could be adapted for this purpose. researchgate.net

Table 1: Examples of Functional Groups for Derivatization

| Group Type | Example Group | Potential Synthetic Precursor |

|---|---|---|

| Electron-Donating | Methoxy (-OCH3) | 4-Methoxybenzoyl chloride |

| Electron-Donating | Methyl (-CH3) | 4-Methylbenzoyl chloride |

| Electron-Withdrawing | Nitro (-NO2) | p-Fluoronitrobenzene |

| Halogen | Fluoro (-F) | 4-Fluorobenzoyl chloride |

| Halogen | Bromo (-Br) | 4-Bromobenzoyl chloride |

Modifications of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a highly versatile point for chemical modification. The use of protecting groups, such as Boc (tert-butoxycarbonyl) or Bs (brosyl), is a common strategy in piperidine synthesis. nih.gov These groups can be replaced with a wide array of other functionalities to create diverse analogs. The synthesis of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines demonstrates the feasibility of attaching complex aryl and acyl groups to the piperidine nitrogen. nih.gov This allows for the exploration of how different substituents on the nitrogen affect the compound's properties.

Functionalization of the Piperidine Ring

Beyond the nitrogen, the carbon skeleton of the piperidine ring itself can be functionalized. Advanced catalytic methods enable site-selective C-H functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov The choice of rhodium catalyst and the protecting group on the piperidine nitrogen can direct the position of the new substituent. nih.gov For example, rhodium-catalyzed C-H insertions have been used to create 2-substituted and 4-substituted piperidines. nih.gov Additionally, 3-substituted analogs can be prepared through an indirect route involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. nih.gov These strategies provide precise control over the placement of functional groups on the piperidine ring, leading to a wide range of positional analogues.

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of this compound likely involves a multi-step process, with the Friedel-Crafts acylation being a key reaction for forming the benzophenone core.

The primary pathway involves the acylation of a suitable aromatic compound with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). researchgate.net The mechanism for the formation of the precursor, 4-chloro-4'-hydroxybenzophenone (B194592), proceeds via a Friedel-Crafts reaction between phenol (B47542) and p-chlorobenzoyl chloride. ijraset.com

A proposed mechanism for a related synthesis of 4-chloropiperidine (B1584346) derivatives involves an aza-Prins type cyclization. rasayanjournal.co.in This reaction is mediated by a Lewis acid, such as Niobium(V) chloride (NbCl₅), which activates an epoxide ring for nucleophilic attack by a homoallylic amine, leading to the formation of the piperidine ring. rasayanjournal.co.in The final step would involve the attachment of the piperidine moiety to the benzophenone core, potentially via a nucleophilic substitution or reductive amination reaction.

Process Optimization in Chemical Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and sustainability, particularly for potential industrial-scale production. researchgate.netlongdom.org

Key areas for optimization include:

Catalyst Selection: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ are effective, they can be corrosive and produce significant waste. ijraset.com Research into solid heterogeneous catalysts, such as Fe³⁺ supported on K-10 clay, has shown high yields (up to 97%) for the synthesis of the 4-chloro-4'-hydroxybenzophenone precursor, offering an eco-friendlier alternative. ijraset.com

Reaction Conditions: Parameters such as temperature, reaction time, and solvent must be fine-tuned. For the Friedel-Crafts acylation step, optimization studies have shown that the yield of 4-chloro-4'-hydroxybenzophenone increases with reaction time up to 5 hours, after which no further increase is observed. ijraset.com A one-pot method for a related benzophenone derivative was developed, which is suitable for industrial scale-up. researchgate.net

Flow Chemistry: Modern techniques like automated continuous flow synthesis can significantly enhance efficiency. The use of Bayesian optimization algorithms to remotely control reaction parameters has been shown to achieve yields as high as 97% in multistep processes. nih.gov

Starting Materials and Solvents: Replacing expensive or hazardous materials can reduce costs and environmental impact. For example, one optimized process for a precursor uses cheaper methyl-phenoxide instead of p-hydroxybenzoic acid and the less toxic chlorobenzene (B131634) as a solvent instead of nitrobenzene. google.com

Table 2: Parameters for Synthesis Optimization

| Parameter | Traditional Method | Optimized Method | Benefit of Optimization |

|---|---|---|---|

| Catalyst | Anhydrous Aluminium Chloride ijraset.com | K10-Fe-AA-120 Clay ijraset.com | Eco-friendly, easy separation, reduced waste ijraset.com |

| Reaction Time | Not specified | 5 hours ijraset.com | Maximized yield without unnecessary energy use ijraset.com |

| Process Type | Batch processing nih.gov | Continuous flow synthesis nih.gov | Higher purity, reduced waste, greener synthesis nih.gov |

| Solvent | Nitrobenzene google.com | Chlorobenzene google.com | Lower toxicity and environmental impact google.com |

| Scale | Laboratory scale longdom.org | Industrial scale-up researchgate.netlongdom.org | Economic viability for large-scale production longdom.org |

Yield Optimization Techniques

Optimizing the yield is a critical aspect of synthesizing this compound. The strategies employed depend on the chosen synthetic pathway. For multi-component reactions like the Mannich reaction, adjusting the stoichiometry of the reactants—the benzophenone precursor, formaldehyde, and piperidine—is fundamental. nih.gov The use of specific catalysts can also significantly enhance the reaction rate and, consequently, the yield. numberanalytics.comnumberanalytics.com

In a potential two-step synthesis involving the initial production of a 4-chloro-4'-methylbenzophenone intermediate via Friedel-Crafts acylation, followed by halogenation and nucleophilic substitution with piperidine, yield optimization would be addressed at each stage. For the Friedel-Crafts step, catalyst selection and reactant ratios are paramount. For the subsequent substitution reaction, controlling reaction time and temperature is crucial to maximize the formation of the desired product and minimize side reactions.

Table 1: Factors Influencing Yield in Analogous Mannich Reactions

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | Increasing from 5 mol% to 10 mol% | Noticeable increase | thaiscience.info |

| Increasing beyond 10 mol% | No significant further increase | thaiscience.info | |

| Reactant Ratio | Use of excess imine (2.2 equiv.) | Optimized for double Mannich addition | rsc.org |

| Reaction Temperature | Increasing temperature | Can decrease yield due to side products | nih.gov |

This interactive table allows you to sort and filter data based on different parameters affecting reaction yield.

Purity Enhancement Methodologies

Achieving high purity of the final this compound product is essential. The purification strategy typically involves the removal of unreacted starting materials, catalysts, and byproducts formed during the synthesis. Common purification techniques for benzophenone derivatives and related amine compounds include:

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution. For benzophenone crude products, crystallization from an organic solvent after the addition of water as an anti-solvent has been reported to yield high-purity crystals. google.com

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, often an aqueous phase and an organic solvent. For benzophenone derivatives, extraction with a solvent mixture like methanol/ethyl acetate (B1210297) followed by a cleanup step can be effective. mdpi.com

Chromatography: For complex mixtures or when very high purity is required, chromatographic techniques are employed. Column chromatography is common in laboratory-scale synthesis. For industrial applications and high-purity requirements, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating the target compound from a complex reaction mixture, capable of achieving purities greater than 98%. uniba.sk

Washing and Drying: After initial filtration, the solid product is often washed with a solvent in which it is sparingly soluble to remove residual impurities. The purified solid is then dried under vacuum to remove any remaining solvent.

The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Often, a combination of these techniques is necessary to achieve the desired level of purity. uniba.skuniv.kiev.ua

Influence of Reaction Conditions (e.g., Temperature, Solvents, Catalysts)

The outcome of the synthesis of this compound is highly dependent on the reaction conditions. Temperature, solvent choice, and the presence and type of catalyst can dramatically influence the reaction rate, yield, and selectivity.

Temperature: Reaction temperature is a critical parameter. For instance, in Friedel-Crafts reactions used to generate benzophenone precursors, temperatures are carefully controlled; initial steps may be run at low temperatures (e.g., 35-45 °C) and then raised to drive the reaction to completion (e.g., 45-55 °C). google.com In multicomponent Mannich reactions, an optimal temperature can lead to high yields, whereas deviation can result in decreased yields due to side reactions or decomposition. nih.gov For example, a study on a double Mannich reaction found 60 °C to be optimal, with higher temperatures decreasing the yield. nih.gov

Solvents: The choice of solvent is crucial as it can stabilize intermediates and affect reaction pathways. In nucleophilic substitution reactions, such as the alkylation of piperidine with a benzyl halide precursor, solvent polarity plays a significant role. chemicalforums.com Polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (CH₃CN) can be effective. nih.govnih.gov The kinetics of reactions between aromatic compounds and piperidine have been shown to be highly sensitive to the solvent, with hydrogen-bond donor properties of the solvent influencing the rate-limiting step. rsc.org Polar protic solvents like ethanol (B145695) can solvate the nucleophile (piperidine), potentially slowing down the reaction rate compared to reactions in non-polar or aprotic polar solvents. libretexts.orgyoutube.com

Catalysts: Catalysts are often essential for facilitating the key bond-forming steps.

Lewis Acids: In the Friedel-Crafts acylation step to form the benzophenone core, Lewis acids like Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), or Boron trifluoride (BF₃) are standard catalysts. ijraset.comresearchgate.net Eco-friendly solid acid catalysts, such as metal chlorides supported on K-10 clay, have also been developed to yield products in high percentages (up to 97%) while being more environmentally benign and easier to separate. ijraset.com

Mannich Reaction Catalysts: For Mannich-type reactions, both acid and base catalysts are used. Brønsted acids and Lewis acids are common choices. numberanalytics.comthaiscience.info More recently, specialized catalysts like task-specific ionic liquids and various zinc-based catalysts (e.g., ZnO-nanoparticles, Zinc nitrate) have been shown to be highly efficient, promoting the reaction under mild conditions and often in environmentally friendly solvents like water or ethanol. thaiscience.inforsc.org Organocatalysts, such as proline and its derivatives, can also be employed, particularly when stereoselectivity is desired. wikipedia.org

Table 2: Effect of Solvents and Catalysts on Related Syntheses

| Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Fe³⁺ on K-10 Clay | Ethylene dichloride | 40°C | 97% | ijraset.com |

| Friedel-Crafts Acylation | Aluminum chloride | Chlorobenzene | 45-55°C | High | google.com |

| Mannich Reaction | ZnO-nanoparticles | Water | 60°C | High (74-93%) | rsc.org |

| Mannich Reaction | Zinc Nitrate | Anhydrous Ethanol | Reflux | Excellent | rsc.org |

| Mannich Reaction | [C₃SO₃Hnhm]HSO₄ (Ionic Liquid) | Ethanol | Room Temp. | Good (81-92%) | thaiscience.info |

This interactive table summarizes the impact of different catalysts and solvents on the yields of reactions analogous to those used in the synthesis of this compound.

Lack of Publicly Available Spectroscopic Data for this compound

The investigation included searches for ¹H-NMR, ¹³C-NMR, two-dimensional NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-EIMS, HR-FABMS) data. While information on related compounds, such as isomers like 3-chloro-4'-piperidinomethyl benzophenone and precursors like 4-chlorobenzoyl chloride, is available, this data is not directly applicable to the specified compound and would not meet the stringent requirements for a scientifically accurate article focused solely on this compound.

Consequently, the generation of an article with the specified advanced spectroscopic and structural characterization, including data tables and detailed research findings, is not possible at this time. Further research and publication of the spectral characteristics of this compound would be required to fulfill such a request.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) with Product Ion Scan (MS²)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and large molecules. In the context of 4-Chloro-4'-piperidinomethyl benzophenone (B1666685), ESI-MS would be employed to determine its molecular weight with high accuracy. The technique involves dissolving the compound in a suitable solvent and passing it through a charged capillary, which generates fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

A subsequent Product Ion Scan (MS²) experiment, also known as tandem mass spectrometry (MS/MS), would provide detailed structural information. In this process, the protonated molecule ([M+H]⁺) of 4-Chloro-4'-piperidinomethyl benzophenone, with an expected m/z, would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to elucidate the compound's connectivity.

Despite the theoretical applicability of this technique, a search of available scientific literature and spectral databases did not yield specific ESI-MS or MS² data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve injecting a solution of the compound into the GC system, where it would be vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is ideal for the analysis of a wide range of organic molecules, including those that are not suitable for GC-MS due to low volatility or thermal instability.

In the analysis of this compound, an LC-MS system would first separate the compound from any impurities. The eluent from the LC column would then be introduced into the mass spectrometer, typically using a soft ionization source like ESI. This would allow for the determination of the molecular weight and, through tandem MS (LC-MS/MS), the generation of structurally informative fragment ions. A recent study on a related compound, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, demonstrated the utility of LC-MS/MS in pharmacokinetic studies. bjmu.edu.cn However, specific LC-MS analytical data for this compound are not documented in the available scientific literature. bjmu.edu.cn

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. These would include the stretching vibration of the carbonyl group (C=O) of the benzophenone core, typically observed in the range of 1650-1700 cm⁻¹. Other expected signals would include C-H stretching vibrations of the aromatic rings and the piperidine (B6355638) moiety, C-N stretching of the tertiary amine, and the C-Cl stretching vibration. While FTIR is a common characterization technique, a specific experimental FTIR spectrum with peak assignments for this compound is not available in the public domain. nih.govresearchgate.net

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C-N (tertiary amine) | Stretch | 1000 - 1250 |

| C-Cl | Stretch | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique that is used to observe vibrational, rotational, and other low-frequency modes in a system. horiba.com It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser. horiba.com The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

In the analysis of this compound, Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations and non-polar bonds, such as the C-C bonds of the aromatic rings, would be expected to produce strong Raman signals. The carbonyl stretch would also be visible. A detailed Raman spectrum would serve as a unique fingerprint for the compound. However, no experimental Raman spectral data for this compound could be located in a review of scientific literature and databases. horiba.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 and ~1600 |

| Carbonyl (C=O) Stretch | 1650 - 1700 |

| C-H Bending/Stretching | Various |

| C-Cl Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. msu.edu The absorption of light is dependent on the electronic structure of the molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. mdpi.com

The benzophenone core of this compound contains conjugated π systems, making it a strong chromophore. The UV-Vis spectrum of this compound, when dissolved in a suitable solvent, would be expected to exhibit characteristic absorption maxima (λmax). These absorptions correspond to electronic transitions, such as π → π* and n → π* transitions. The position and intensity of these peaks would be influenced by the substitution pattern on the aromatic rings. While the general principles of UV-Vis spectroscopy are well-established, specific experimental UV-Vis absorption data for this compound are not reported in the available literature. msu.edumdpi.comscience-softcon.de

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 350 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used in chemical research to determine the elemental composition of a sample. For a novel or synthesized compound like this compound, elemental analysis serves as a crucial checkpoint to verify its empirical and molecular formula. This process quantitatively determines the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, such as chlorine (Cl) and oxygen (O), present in the compound.

The molecular formula for this compound is established as C₁₉H₂₀ClNO. sigmaaldrich.com Based on this formula, the molecular weight is approximately 313.82 g/mol . The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of its constituent elements. These theoretical values provide a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity and confirmation of its proposed structure.

Detailed research findings presenting experimental values from elemental analysis for this compound are not widely available in publicly accessible literature. However, the theoretical composition, derived from its molecular formula, is a standard and critical piece of data for its characterization.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 72.71 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 6.42 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 11.29 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.46 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.10 |

| Total | 313.81 | 100.00 |

Note: The total molecular weight may vary slightly due to rounding of atomic weights.

This table outlines the expected percentage of each element in a pure sample of the compound. In a research setting, a synthesized batch of this compound would be subjected to elemental analysis, and the resulting experimental data (e.g., Found: C, 72.68%; H, 6.45%; N, 4.44%) would be compared against these theoretical values to validate the synthesis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. This approach is often employed to predict various molecular properties. For related benzophenone (B1666685) compounds, the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-31+G(d,p) is commonly used to achieve a balance between accuracy and computational cost. Such calculations would theoretically elucidate the electronic properties of 4-Chloro-4'-piperidinomethyl benzophenone.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. This process finds the equilibrium geometry corresponding to a minimum on the potential energy surface. For analogous molecules, this analysis reveals bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and reactivity.

Vibrational Frequency Calculations

Vibrational frequency calculations are typically performed after geometry optimization to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the identification and assignment of characteristic vibrational modes associated with specific functional groups. For instance, in similar benzophenone structures, the carbonyl (C=O) stretching vibration is a prominent feature. The analysis also confirms that the optimized structure is a true energy minimum.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the chemical reactivity and electronic transitions within a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution Analysis

Analysis of the electron density distribution provides a map of how electrons are distributed within the molecule. This can be visualized through molecular electrostatic potential (MESP) maps, which indicate regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a critical phenomenon in many organic molecules, influencing their photophysical properties and reactivity. In this compound, the presence of electron-donating (piperidinomethyl) and electron-withdrawing (chlorobenzoyl) moieties suggests the potential for significant ICT upon electronic excitation.

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital theory. This analysis provides a quantitative picture of the electron distribution and can highlight regions of the molecule that are electron-rich or electron-deficient. For this compound, a Mulliken charge analysis would likely reveal a negative partial charge on the oxygen and chlorine atoms and a positive partial charge on the carbonyl carbon and the nitrogen atom of the piperidine (B6355638) ring, reflecting their relative electronegativities and roles in the conjugated system.

A representative, though hypothetical, Mulliken charge distribution for key atoms in this compound is presented in the table below. It is important to note that these values are illustrative and would require specific quantum chemical calculations (e.g., using Density Functional Theory with a basis set like 6-311++G(d,p)) for accurate determination.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Oxygen (O) | -0.5 to -0.7 |

| Chlorine (Cl) | -0.1 to -0.3 |

| Carbonyl Carbon (C=O) | +0.4 to +0.6 |

| Piperidine Nitrogen (N) | -0.3 to -0.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations can provide insights into the conformational flexibility of this compound, its interactions with a solvent environment, and the stability of its various conformations over time. An MD simulation would track the trajectory of each atom in the molecule, governed by a force field, offering a dynamic picture of its behavior that complements the static view from quantum chemical calculations. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target.

A primary output of molecular docking is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and its target. A more negative binding energy typically indicates a more stable and favorable interaction. For this compound, docking studies against a specific protein target would yield a binding energy value (often in kcal/mol), which helps in ranking its potential efficacy compared to other compounds.

Molecular docking simulations can identify the most likely binding site or pocket on a receptor protein for the ligand. The algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's structure, and the one with the lowest energy is predicted as the most probable binding mode. For this compound, this would pinpoint the specific region of a target protein where it is most likely to exert a biological effect.

Beyond predicting the binding pose and energy, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition. In the case of this compound, key interactions could include:

Hydrogen Bonding: The carbonyl oxygen could act as a hydrogen bond acceptor, while the piperidine nitrogen, if protonated, could act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl rings of the benzophenone core and the aliphatic piperidine ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The chlorine atom on the benzoyl ring could potentially form halogen bonds with electron-donating atoms in the receptor.

Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound with a hypothetical protein target.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues on Receptor |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond (Donor) | Protonated Piperidine Nitrogen | Aspartate, Glutamate, Main-chain Carbonyls |

| Hydrophobic | Phenyl rings, Piperidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| Pi-Pi Stacking | Benzophenone aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

It is crucial to reiterate that while the methodologies described are standard and would be applicable to this compound, specific, published research data for this exact compound across these computational analyses is not currently available in the public scientific literature. The information and data presented are therefore illustrative of the approach and the expected nature of the findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used in drug design to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This approach helps in understanding which molecular properties are crucial for a compound's efficacy and allows for the prediction of activity for new, unsynthesized molecules. nih.gov

The development of predictive QSAR models is a cornerstone of rational drug design. researchgate.net For classes of compounds like benzophenone derivatives, which have shown potential in various therapeutic areas such as antimalarial agents, QSAR models are developed to identify the most promising candidates for synthesis and testing. nih.govresearchgate.net

A typical approach involves creating a dataset of structurally related compounds, known as a training set, with experimentally determined biological activities. nih.gov For benzophenone derivatives, this activity might be expressed as the mean survival time (MST) of subjects in an experimental model, which is then converted to a logarithmic scale (Log MST) for modeling. nih.gov Using multiple linear regression (MLR) analysis, a mathematical model is built that links the biological activity (the dependent variable) to various physicochemical descriptors (the independent variables). nih.govresearchgate.net

For instance, a study on benzophenone derivatives with antimalarial activity developed a QSAR model that was statistically significant, indicated by a high squared correlation coefficient (r²) greater than 0.8 and a significant F-value. nih.gov The robustness and predictive power of such a model are often confirmed through cross-validation (leave-one-out method), where a high cross-validated r² (q²) value (e.g., > 0.6) indicates good internal predictivity. nih.gov The final step is external validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model generation. A strong correlation between the predicted and experimental activities for the test set confirms the high predictive ability of the QSAR model. nih.govresearchgate.net

A critical part of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. mdpi.com These descriptors quantify various aspects of a molecule's structure, including lipophilic, electronic, and steric properties. nih.gov For benzophenone derivatives, relevant descriptors can be calculated using specialized software and may include properties such as:

Electron Affinity: The energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Ionization Potential: The energy required to remove an electron from a gaseous atom or molecule.

Molecular Weight: The mass of the molecule.

Molar Volume: The volume occupied by one mole of the substance.

In a QSAR study on antimalarial benzophenones, a combination of dipole moment, electron affinity, and ionization potential was found to be the most effective set of descriptors for predicting biological activity. nih.gov The resulting model demonstrated that these electronic properties were key drivers of the compounds' efficacy. nih.gov Descriptors are carefully selected to avoid inter-correlation, ensuring that each descriptor in the final model provides unique information. researchgate.net The identification of these key descriptors provides crucial insights into the mechanism of action and guides the design of new derivatives with enhanced activity. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies for Benzophenone Derivatives This table presents a hypothetical set of descriptors for this compound based on typical values for this class of compounds.

| Molecular Descriptor | Definition | Hypothetical Value |

|---|---|---|

| Dipole Moment (debye) | Measures the overall polarity of the molecule. | ~2.5 - 4.0 |

| Electron Affinity (eV) | Energy released upon gaining an electron. | ~0.5 - 1.5 |

| Ionization Potential (eV) | Energy required to remove an electron. | ~8.0 - 9.5 |

| LogP (octanol/water) | Measures lipophilicity, affecting membrane permeability. | ~4.0 - 5.5 |

| Topological Polar Surface Area (TPSA) (Ų) | Sum of surfaces of polar atoms; relates to transport properties. | ~20 - 40 |

Machine Learning Approaches in Activity Prediction

Machine learning (ML) techniques have become powerful tools for predicting the bioactivity of chemical compounds, offering more complex and nuanced models than traditional QSAR. nih.gov These methods can handle vast datasets and learn intricate relationships between chemical structures and biological responses. researchgate.net

Artificial Neural Networks (ANNs) are a class of machine learning algorithms inspired by the structure and function of the human brain. chemrxiv.org In chemoinformatics, ANNs, particularly architectures like the Directed Message-Passing Neural Network (D-MPNN), can be used to predict chemical properties and biological activities. nih.gov

The development of an ANN model for predicting the activity of a compound like this compound would begin with a large dataset of diverse molecules with known activities against a specific biological target. The molecules are represented numerically, often using molecular fingerprints—bit strings that encode structural features. nih.gov This dataset is then divided into a training set, used to teach the network, and a test set, used to evaluate its performance on unseen data. nih.gov The ANN model learns by adjusting the weights of the connections between its neurons to minimize the difference between its predictions and the actual experimental values of the training set compounds. nih.gov

Validating an ML model is crucial to ensure its predictions are reliable and not a result of overfitting to the training data. nih.gov For classification models (predicting whether a compound is 'active' or 'inactive'), several metrics are used to evaluate performance. mdpi.com

Ensemble methods like Random Forest (RF) are commonly used, where multiple decision tree classifiers are built and their outputs are averaged to improve predictive accuracy and control overfitting. mdpi.com The performance of such models is often assessed using a test set of compounds that were not used during training. nih.gov

Key validation and accuracy metrics include:

Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.

Area Under the ROC Curve (ROC-AUC): A score that measures the model's ability to distinguish between classes. A score of 1.0 represents a perfect model, while 0.5 suggests no better than random chance.

F1-Score: The harmonic mean of precision and recall, providing a single score that balances both metrics.

Precision and Recall: Precision measures the proportion of true positives among all positive predictions, while recall (or sensitivity) measures the proportion of actual positives that were correctly identified.

In practice, a well-validated machine learning model, such as an RF classifier or an ANN, can screen large virtual libraries of compounds to identify potential hits for further experimental testing, significantly accelerating the drug discovery process. mdpi.com

In Silico Assessment of Pharmaceutical Properties

Beyond predicting biological activity, computational methods are widely used to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of drug candidates. jonuns.com This in silico screening helps to identify compounds with poor pharmacokinetic properties or potential toxicity early in the drug discovery pipeline, reducing later-stage failures. csmres.co.uk

For this compound, various ADMET properties can be predicted using web-based platforms and software like SwissADME and pkCSM. nih.govresearchgate.net These tools use models derived from large datasets of experimental results to predict key pharmaceutical characteristics. Important predicted properties include:

Lipophilicity (LogP): Affects solubility, permeability across membranes, and metabolism.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYPs are major drug-metabolizing enzymes. csmres.co.uk

Drug-Likeness: Assesses whether the compound's physicochemical properties fall within the range typical of oral drugs, often evaluated using rules like Lipinski's Rule of Five. researchgate.net

These predictions allow chemists to prioritize compounds that not only are biologically active but also possess favorable ADMET profiles, increasing the likelihood of them becoming successful drugs. jonuns.com

Table 2: Predicted Pharmaceutical Properties (ADMET) for this compound This table is a representative example of an in silico ADMET prediction. The values are illustrative and based on analyses of similar structures.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. rsc.org |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may enter the central nervous system. rsc.org |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile for oral administration. researchgate.net |

| Aqueous Solubility (LogS) | Moderately Soluble | Acceptable solubility for absorption. rsc.org |

| Hepatotoxicity | Low Probability | Predicted to have a low risk of causing liver damage. jonuns.com |

Bioactivity Prediction

The prediction of biological activity through computational methods often involves comparing the structural features of a new molecule to those of compounds with known biological effects. The benzophenone scaffold, the core structure of the title compound, is present in numerous molecules that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antidiabetic properties. nih.gov

In silico bioactivity predictions for this compound would typically be performed using software that screens the molecule against databases of known pharmacologically active agents. These predictions are based on the principle of structural similarity, where molecules with similar structures are more likely to exhibit similar biological activities. For instance, studies on various benzophenone derivatives have shown potent inhibitory activity against cancer cell lines. nih.govresearchgate.net A computational screening of this compound would assess its potential to interact with various biological targets, such as enzymes and receptors, providing a ranked list of probable activities. These predictions help in designing focused biological assays to confirm the in silico findings.

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound is a critical determinant of its potential as a drug. mdpi.com In silico tools are widely used to predict these properties based on the molecule's physicochemical characteristics. sci-hub.senih.gov

For this compound, key ADME parameters would be calculated using various predictive models. These models estimate properties such as aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for metabolism by cytochrome P450 (CYP) enzymes. researchgate.net The presence of the chloro and piperidinomethyl groups would significantly influence these predictions.

Table 1: Predicted ADME Properties for this compound (Illustrative)

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Likely Penetrant | Suggests potential for activity in the central nervous system. |

| CYP2D6 Inhibitor | Probable Inhibitor | Indicates a potential for drug-drug interactions. |

| Aqueous Solubility | Low | May present challenges for formulation and bioavailability. |

Note: The values in this table are illustrative and represent the type of data generated from ADMET prediction software. Actual values would be obtained from specific computational tools.

Drug-Likeness Evaluation (e.g., Lipinski's Rules)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. youtube.com One of the most common filters is Lipinski's Rule of Five, which evaluates physicochemical properties associated with absorption and intestinal permeability. chemrevlett.combiointerfaceresearch.com

The rules are as follows:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

A compound is considered to have good drug-like properties if it does not violate more than one of these rules. The structural parameters for this compound can be calculated to assess its compliance.

Table 2: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule (≤) | Compliance |

|---|---|---|---|

| Molecular Weight | 327.85 g/mol | 500 | Yes |

| LogP (Calculated) | 4.9 | 5 | Yes |

| Hydrogen Bond Donors | 0 | 5 | Yes |

Based on these calculated parameters, this compound adheres to all of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug. Other rules, such as Veber's rule (related to the number of rotatable bonds and polar surface area), are also often applied to refine the assessment of drug-likeness. chemrevlett.com

Biological Activity and Mechanistic Research

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a critical step in drug discovery, utilizing a battery of standardized biochemical assays to determine the biological activity of a compound against a wide range of targets. This process helps to identify potential therapeutic applications and off-target effects. The following sections detail common in vitro assays and the current status of research for 4-Chloro-4'-piperidinomethyl benzophenone (B1666685).

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in pharmacology to discover molecules that can modulate the activity of enzymes involved in pathological processes.

Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Dysregulation of MMPs, particularly the gelatinases MMP-2 and MMP-9, is implicated in various diseases, including cancer metastasis and inflammatory conditions. Consequently, the identification of MMP inhibitors is a significant area of therapeutic research.

A thorough review of published scientific literature reveals no specific studies investigating the inhibitory activity of 4-Chloro-4'-piperidinomethyl benzophenone against MMP-2, MMP-9, or other matrix metalloproteinases. While other structurally different benzophenone derivatives have been explored as MMP inhibitors, data for the specific title compound is not available.

Table 1: MMP-2 and MMP-9 Inhibition Data

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| This compound | MMP-2 | Data not available |

| This compound | MMP-9 | Data not available |

Kinase Panels

Kinase panels are used in high-throughput screening to assess a compound's activity against a broad spectrum of protein kinases. Since kinases are key regulators of cellular signaling pathways, they are prominent targets in drug development, especially in oncology. Profiling a compound against a kinase panel helps determine its selectivity and potential for off-target effects.

There is no publicly available data from kinase panel screenings for this compound.

Table 2: Kinase Panel Screening Data

| Compound | Kinase Target | Percent Inhibition at a Given Concentration |

|---|---|---|

| This compound | Various | Data not available |

Acetylcholinesterase (AChE) and Urease Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat conditions like Alzheimer's disease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by certain bacteria, such as Helicobacter pylori.

No specific studies on the inhibitory effects of this compound on either acetylcholinesterase or urease were found in the reviewed literature. While research has been conducted on other classes of piperidine (B6355638) and benzophenone derivatives for these targets, data pertaining to this exact molecule is absent.

Table 3: AChE and Urease Inhibition Data

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Data not available |

| This compound | Urease | Data not available |

Plasmodium falciparum Lactate (B86563) Dehydrogenase

The lactate dehydrogenase (LDH) enzyme of Plasmodium falciparum (PfLDH), the parasite responsible for the most severe form of malaria, is essential for its energy metabolism. As it is distinct from human LDH isoforms, PfLDH is considered a viable target for antimalarial drugs. Chloroquine, a well-known antimalarial, is believed to exert part of its effect through the inhibition of this enzyme.

A search of scientific databases yielded no information regarding the evaluation of this compound as an inhibitor of Plasmodium falciparum lactate dehydrogenase.

Table 4: PfLDH Inhibition Data

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| This compound | Plasmodium falciparum Lactate Dehydrogenase | Data not available |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays, often using radiolabeled ligands, are crucial for identifying how a molecule might interact with cellular signaling pathways and for characterizing its potential as a drug. mdpi.comnih.gov The assays measure the displacement of a known ligand from its receptor by the test compound, allowing for the calculation of binding affinity (Ki).

There are no published results from receptor binding assays for this compound. Therefore, its affinity for any specific biological receptors remains uncharacterized in the available scientific literature.

Table 5: Receptor Binding Assay Data

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| This compound | Various | Data not available |

Ligand-Protein Interaction Studies (e.g., Bovine Serum Albumin (BSA) Binding)

The interaction of compounds with serum albumins, such as Bovine Serum Albumin (BSA), is a critical aspect of their pharmacokinetic profile. Studies on benzophenone and its derivatives have investigated these interactions using spectroscopic methods. The binding of benzophenone to BSA has been shown to form a complex, with hydrogen bonds and van der Waals forces playing a significant role in its stabilization. This interaction can lead to conformational changes in the BSA molecule. Similarly, the interaction between 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300), a related chlorinated benzophenone derivative, and BSA has been characterized, indicating a static quenching mechanism.

Table 2: Interaction of Benzophenone Derivatives with Bovine Serum Albumin (BSA)

| Compound | Method of Study | Key Findings | Reference |

|---|---|---|---|

| Benzophenone | Fluorescence Spectroscopy, UV-Vis Absorption, Circular Dichroism | Formation of a BP-BSA complex; ΔH = -43.73 kJ mol⁻¹, ΔS = -53.05 J mol⁻¹ K⁻¹; Binding primarily at site I (sub-domain IIA). | |

| 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (BCPT) | Fluorescence Spectroscopy | Strong ability to quench the intrinsic fluorescence of BSA through a static quenching procedure; binding forces suggested to be mainly hydrophobic. |

This table presents data for related benzophenone compounds due to the absence of specific data for this compound.

Cellular Mechanism of Action Studies

Consistent with the lack of specific receptor binding data, there is no information available in the public scientific literature detailing the cellular mechanism of action for this compound.

Cytotoxicity Assays on Cancer Cell Lines (e.g., Jurkat, MCF-7, HeLa, A549, B16, MES-SA, MES-SA/Dx5)

Extensive searches of scientific literature and databases did not yield specific data on the cytotoxic effects of this compound on the cancer cell lines Jurkat, MCF-7, HeLa, A549, B16, MES-SA, and MES-SA/Dx5.

While research exists on the cytotoxic properties of related compounds, such as other benzophenone analogs and chlorinated derivatives, this information is not directly applicable to this compound and is therefore excluded from this review to maintain strict scientific accuracy.

Induction of Apoptosis

There is currently no specific published research detailing the induction of apoptosis in cancer cells by this compound. Studies on structurally similar compounds, like other benzophenone derivatives or molecules containing piperidine moieties, have shown pro-apoptotic activities. mdpi.complos.orgmdpi.comnih.govnih.gov However, without direct experimental evidence, it is not possible to attribute these effects to this compound.

Inhibition of Cell Proliferation

Specific data regarding the inhibition of cell proliferation by this compound is not available in the current scientific literature. Research on broader categories of benzophenone derivatives indicates that this class of compounds can possess anti-proliferative properties. researchgate.netnih.gov

Cell Cycle Arrest

No studies were found that specifically investigate the effect of this compound on the cell cycle of cancer cells. While related compounds such as niclosamide (B1684120) (which contains a chlorophenyl ring) and other derivatives have been shown to induce cell cycle arrest, these findings cannot be directly extrapolated to the subject compound. plos.orgmdpi.comnih.govnih.govresearchgate.net

Antimicrobial Activity Investigations

Comprehensive literature reviews did not locate specific studies on the antimicrobial activity of this compound.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

There is no available data from published studies on the antibacterial efficacy of this compound against specific bacterial strains such as Staphylococcus aureus and Escherichia coli. While various benzophenone and piperidine derivatives have been investigated for their antibacterial properties, specific results for the compound are absent from the scientific record. nih.govmdpi.comnih.gov

Antifungal Efficacy

Specific research detailing the antifungal efficacy of this compound could not be located. Although other chlorinated compounds and benzophenone derivatives have been evaluated for antifungal properties, this information does not directly pertain to the subject of this article. mdpi.comnih.govnih.gov

Antimalarial Potential (e.g., against Plasmodium falciparum)

No studies were found that evaluated the efficacy of this compound against Plasmodium falciparum or other malaria parasites.

Anti-inflammatory Potential

There is no available research on the anti-inflammatory properties of this compound.

Modulation of Cytokine Production

No data exists in the current scientific literature regarding the effect of this compound on the production of inflammatory cytokines.

Antioxidant Capacity Assessment

The antioxidant potential of this compound has not been reported in any available studies.

Analgesic Potential

There are no published findings on the analgesic effects of this compound.

Potential Neurotransmitter Modulation

Research into the effects of this compound on neurotransmitter systems has not been documented.

Studies on Other Biological Targets and Pathways

No specific biological targets or pathways have been identified or studied in relation to this compound in the available literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the Piperidinomethyl Group

The introduction of the piperidinomethyl moiety significantly influences the solubility profile of the parent 4-chlorobenzophenone (B192759) structure. The key element in this regard is the tertiary amine nitrogen atom within the piperidine (B6355638) ring. This basic nitrogen can accept a proton to form a positively charged ammonium (B1175870) salt, especially in acidic environments. The formation of such salts dramatically increases the polarity of the molecule, thereby enhancing its solubility in aqueous media. In medicinal chemistry, the inclusion of basic nitrogenous groups like piperidine or piperazine (B1678402) is a common strategy to improve the pharmacokinetic properties of a compound, particularly its solubility. researchgate.net

The 4-Chloro-4'-piperidinomethyl benzophenone (B1666685) molecule possesses several sites of potential chemical reactivity:

The Benzophenone Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack. Its reactivity is influenced by the electronic effects of the substituents on the two phenyl rings.

The Chloro-substituted Phenyl Ring: The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but also makes the carbon to which it is attached susceptible to nucleophilic aromatic substitution under certain conditions.

The Piperidine Nitrogen: The tertiary amine of the piperidinomethyl group is a primary center of basicity and nucleophilicity. It readily reacts with acids to form salts and can be alkylated. This basic center is often crucial for the compound's mechanism of action and its physicochemical properties.

The Methylene (B1212753) Bridge: The benzylic protons on the methylene group connecting the piperidine ring to the phenyl ring can exhibit enhanced reactivity under certain oxidative or radical conditions.

The presence of the basic piperidine moiety provides a reactive handle for chemical modification and is a key factor in the molecule's acid-base properties.